molecular formula C15H17NO6S B6506731 methyl 4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}benzoate CAS No. 1428365-63-2

methyl 4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}benzoate

Cat. No. B6506731
CAS RN: 1428365-63-2
M. Wt: 339.4 g/mol
InChI Key: LOPBUTDFMGFXGW-UHFFFAOYSA-N
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Description

The compound “methyl 4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}benzoate” appears to contain several functional groups. It has a furan ring, which is a heterocyclic compound with a five-membered ring that includes an oxygen atom . It also contains a sulfamoyl group (-SO2NH2), a hydroxy group (-OH), and a benzoate ester group (-CO2CH3) .


Synthesis Analysis

The synthesis of this compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to propose a detailed synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan ring, sulfamoyl group, hydroxy group, and benzoate ester group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the furan ring could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The hydroxy group could participate in reactions like esterification or oxidation . The sulfamoyl group might undergo reactions with amines or other nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Advantages and Limitations for Lab Experiments

Methyl 4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}benzoate has several advantages as a research tool. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in scientific research. However, there are some limitations to the use of this compound in lab experiments. For example, it is not very soluble in organic solvents, and it is not very stable in acidic or basic solutions.

Future Directions

There are a number of potential future directions for the use of methyl 4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}benzoate in scientific research. One possible direction is the use of this compound in drug delivery systems. This could involve the use of this compound to bind to metal ions and thus prevent the formation of toxic compounds. Additionally, this compound could be used to synthesize polymers for use in drug delivery systems. Another possible direction is the use of this compound in the synthesis of biodegradable polymers, which could have potential applications in drug delivery systems. Finally, this compound could be used in the synthesis of dyes and biopolymers.

Synthesis Methods

Methyl 4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}benzoate is synthesized by a method known as the Biginelli reaction. This is a three-component reaction that involves the reaction of a substituted aldehyde, an acid, and an urea. This reaction is carried out in an alkaline medium, usually an aqueous solution of sodium hydroxide, and yields the desired product in high yields. The Biginelli reaction has been used to synthesize a variety of compounds, including this compound.

Scientific Research Applications

Methyl 4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}benzoate is used in a wide range of scientific research applications. It has been used in the synthesis of a variety of compounds, including drugs, dyes, and biopolymers. It has also been used in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides. In addition, this compound has been used in the synthesis of biodegradable polymers, which have potential applications in drug delivery systems.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for causing allergic reactions. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

methyl 4-[[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO6S/c1-21-15(18)11-2-4-13(5-3-11)23(19,20)16-8-6-14(17)12-7-9-22-10-12/h2-5,7,9-10,14,16-17H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPBUTDFMGFXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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